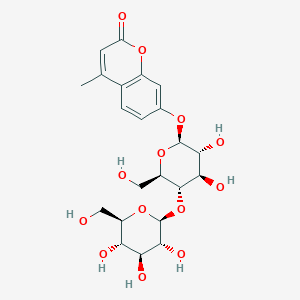

4-Méthylumbelliféryl bêta-D-cellobioside

Vue d'ensemble

Description

4-Methylumbelliferyl beta-D-cellobioside is a synthetic substrate used in the study of cellulolytic enzymes. It is particularly useful in assays to measure the activity of enzymes such as cellobiohydrolases and beta-glucanases, which play a role in the degradation of cellulose and other polysaccharides . The compound is a derivative of 4-methylumbelliferone, a fluorophore that is commonly used in enzyme assays due to its high sensitivity and the ease with which its fluorescence can be measured upon enzymatic release .

Synthesis Analysis

The synthesis of 4-Methylumbelliferyl beta-D-cellobioside and related compounds involves several steps, including the use of transglycosylation reactions catalyzed by specific enzymes. For instance, a beta-D-xylosidase from Aspergillus sp. was used to synthesize a set of 4-methylumbelliferyl beta-D-xylooligosides, which are structurally related to 4-Methylumbelliferyl beta-D-cellobioside . Additionally, the synthesis of methyl 4'-O-methyl-13C12-beta-D-cellobioside from 13C6-D-glucose has been optimized, providing a high-yield route for producing labeled compounds for NMR experiments .

Molecular Structure Analysis

The molecular structure of 4-Methylumbelliferyl beta-D-cellobioside and its derivatives is characterized by the presence of the 4-methylumbelliferyl moiety linked to various oligosaccharides. The structures of these compounds have been established using techniques such as NMR spectroscopy and mass spectrometry . These structural analyses are crucial for understanding the interaction of these substrates with their respective enzymes.

Chemical Reactions Analysis

4-Methylumbelliferyl beta-D-cellobioside undergoes enzymatic hydrolysis by cellulolytic enzymes, releasing the fluorescent 4-methylumbelliferone. The specificity of this reaction varies with different enzymes, as demonstrated by the different reaction patterns observed for cellobiohydrolase I and an endocellulase from Trichoderma reesei . The reaction products and patterns provide insights into the enzyme's specificity and mode of action.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methylumbelliferyl beta-D-cellobioside are influenced by the 4-methylumbelliferyl group, which imparts fluorescence to the molecule. This property is exploited in sensitive methods to measure enzyme activity, where the fluorescence of the released 4-methylumbelliferone is quantitatively measured . The stability of the compound and its derivatives in various conditions has also been assessed, with some studies indicating that certain derivatives are more stable than others .

Applications De Recherche Scientifique

Coloration de l'activité dans les gels de polyacrylamide

Il est également utilisé pour la coloration de l'activité des cellulases dans les gels de polyacrylamide. Cette application permet aux chercheurs de visualiser l'activité des cellulases, qui sont importantes pour comprendre la cinétique enzymatique et la fonction .

Mesure de l'activité de la (1,4)-β-glucanase

Le composé agit comme un substrat fluorogène utilisé pour mesurer l'activité de la (1,4)-β-glucanase, une enzyme impliquée dans la dégradation du glucose en perturbant les liaisons glycosidiques et dans la synthèse de la paroi cellulaire pour divers champignons .

Détermination de l'activité enzymatique

4-Méthylumbelliféryl bêta-D-cellobioside: a été utilisé pour déterminer l'activité enzymatique extracellulaire de la 1,4-β-cellobiohydrolase, qui est une autre enzyme qui joue un rôle dans la dégradation de la cellulose .

Criblages de fusion Cel D

Il peut être utilisé dans les criblages de fusion Cel D, qui sont des techniques utilisées pour identifier et analyser les protéines de fusion .

Mécanisme D'action

Target of Action

The primary target of 4-Methylumbelliferyl beta-D-cellobioside is the enzyme (1,4)-β-Glucanase . This enzyme plays a crucial role in breaking down glucose by disrupting the glycosidic bonds .

Mode of Action

4-Methylumbelliferyl beta-D-cellobioside acts as a substrate for (1,4)-β-Glucanase . It interacts with the enzyme, and this interaction leads to the hydrolysis of the compound, producing a fluorescent product, 4-methylumbelliferone .

Biochemical Pathways

The interaction of 4-Methylumbelliferyl beta-D-cellobioside with (1,4)-β-Glucanase affects the cellulose degradation pathway . The hydrolysis of the compound leads to the production of 4-methylumbelliferone, which can be used to study the kinetics of cellulases .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The hydrolysis of 4-Methylumbelliferyl beta-D-cellobioside by (1,4)-β-Glucanase results in the production of 4-methylumbelliferone , a fluorescent product . This fluorescence can be measured, providing a method to study the activity of the enzyme and the kinetics of cellulases .

Orientations Futures

The use of 4-Methylumbelliferyl-β-D-cellobioside in cellulase assays is a promising area of research . For instance, it has been used in the annotation of a fungus Daldinia caldariorum D263 that encodes a wide range of highly bioactive cellulolytic enzymes . This could facilitate the conversion of agricultural wastes to fermentable sugars for the industrial production of biofuels .

Propriétés

IUPAC Name |

7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O13/c1-8-4-14(25)32-11-5-9(2-3-10(8)11)31-21-19(30)17(28)20(13(7-24)34-21)35-22-18(29)16(27)15(26)12(6-23)33-22/h2-5,12-13,15-24,26-30H,6-7H2,1H3/t12-,13-,15-,16+,17-,18-,19-,20-,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTGXBPFDYMIJH-MKQZUAMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401294953 | |

| Record name | 4-Methylumbelliferyl β-cellobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401294953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72626-61-0 | |

| Record name | 4-Methylumbelliferyl β-cellobioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72626-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferylcellobioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072626610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylumbelliferyl β-cellobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401294953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[(4-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

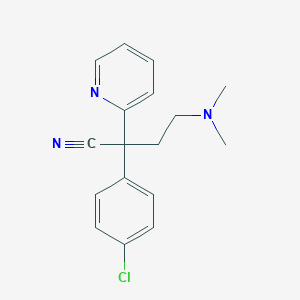

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[2.2.1]heptane-4-carbonitrile](/img/structure/B138426.png)

![N-(Bicyclo[1.1.1]pentan-1-yl)benzamide](/img/structure/B138431.png)